7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
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Overview
Description
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a chemical compound belonging to the class of seven-membered heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . The structure of this compound includes a benzene ring fused to an azepine ring, with a methoxy group at the 7th position and a hydrochloride salt form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted benzylamine with a suitable electrophile can lead to the formation of the azepine ring .
Industrial Production Methods
Industrial production of this compound typically involves one-pot synthesis techniques, which are efficient and cost-effective. These methods often utilize multicomponent reactions, where multiple reactants are combined in a single reaction vessel to form the desired product . This approach minimizes the need for purification steps and reduces waste.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: Lacks the methoxy group at the 7th position.
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Contains a chlorine atom instead of a methoxy group.
5-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Has an amino group at the 5th position
Uniqueness
The presence of the methoxy group at the 7th position in 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride imparts unique chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-5-6-11-9(8-10)4-2-3-7-12-11;/h5-6,8,12H,2-4,7H2,1H3;1H |
InChI Key |
PFTUEBFTHVNUBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCCC2.Cl |
Origin of Product |
United States |
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